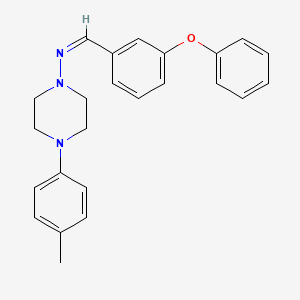
4-(4-methylphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
説明
4-(4-methylphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, commonly known as MPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a piperazine derivative that exhibits a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用機序
The exact mechanism of action of MPBA is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. MPBA has been shown to block dopamine D2 receptors, which reduces the activity of the mesolimbic pathway, leading to a decrease in psychotic symptoms. MPBA also modulates the levels of serotonin and noradrenaline in the brain, which are implicated in the regulation of mood and anxiety. Furthermore, MPBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPBA has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, receptor binding, and enzyme activity. MPBA has been shown to block dopamine D2 receptors, which reduces the activity of the mesolimbic pathway, leading to a decrease in psychotic symptoms. MPBA also modulates the levels of serotonin and noradrenaline in the brain, which are implicated in the regulation of mood and anxiety. Furthermore, MPBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
MPBA has several advantages for laboratory experiments, including its high purity and stability, which make it easy to handle and store. MPBA is also readily available and relatively inexpensive, making it a cost-effective research tool. However, there are also some limitations to using MPBA in laboratory experiments, including its potential toxicity and the need for careful handling and disposal. In addition, the exact mechanism of action of MPBA is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on MPBA, including the development of new synthetic methods to improve its purity and yield. Further studies are also needed to elucidate the exact mechanism of action of MPBA and its potential therapeutic applications in various neurological and psychiatric disorders. In addition, the potential toxicity of MPBA needs to be further investigated, and new methods for its safe handling and disposal need to be developed. Finally, the development of new derivatives of MPBA with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various disorders.
科学的研究の応用
MPBA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic activity by blocking dopamine D2 receptors in the brain, which are implicated in the pathogenesis of schizophrenia. MPBA also exhibits antidepressant and anxiolytic effects by modulating the levels of serotonin and noradrenaline in the brain. In addition, MPBA has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-20-10-12-22(13-11-20)26-14-16-27(17-15-26)25-19-21-6-5-9-24(18-21)28-23-7-3-2-4-8-23/h2-13,18-19H,14-17H2,1H3/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPBOGULLIBARO-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




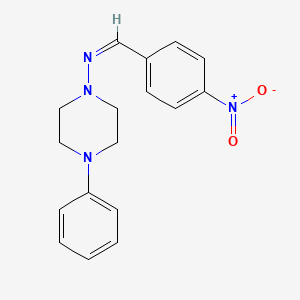
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B3896953.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3896967.png)
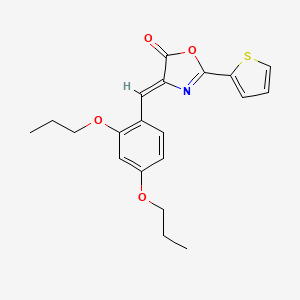

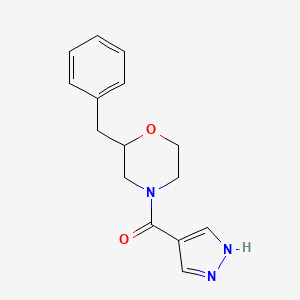
![N'-[4-(benzyloxy)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897012.png)
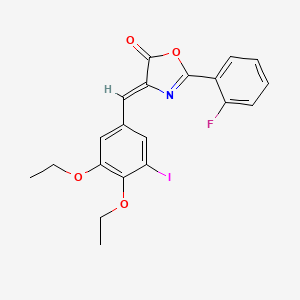
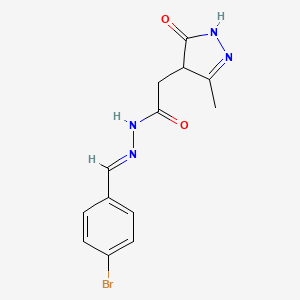
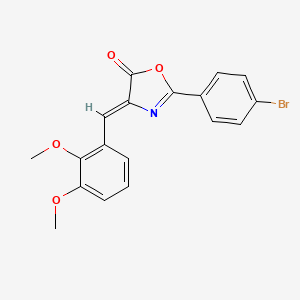
![4-{3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3897041.png)

![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3897046.png)